1-methyl-9H-pyrido[3,4-b]indol-6-ol
Overview
Description
1-methyl-9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a heterocyclic compound belonging to the class of beta-carbolines. It is a naturally occurring alkaloid found in various plants and marine organisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core . Another approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro-beta-carbolines.
Substitution: Functionalized beta-carbolines with various substituents.
Scientific Research Applications
1-methyl-9H-pyrido[3,4-b]indol-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in modulating neurotransmitter systems and potential neuroprotective effects.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-9H-pyrido[3,4-b]indol-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant and neuroprotective effects . Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
1-methyl-9H-pyrido[3,4-b]indol-6-ol is structurally similar to other beta-carbolines, such as harmine, harmaline, and norharman. it possesses unique properties that distinguish it from these compounds:
Harmine: Similar MAO inhibitory activity but differs in its substitution pattern.
Harmaline: Shares neuroprotective effects but has different pharmacokinetic properties.
Norharman: Lacks the methyl group at the nitrogen atom, resulting in different biological activities.
These structural differences contribute to variations in their pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-12-9(4-5-13-7)10-6-8(15)2-3-11(10)14-12/h2-6,14-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOFTKCULGVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449233 | |
Record name | 1-methyl-9H-pyrido[3,4-b]indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67767-19-5 | |
Record name | 1-methyl-9H-pyrido[3,4-b]indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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